molecular formula C6H6ClNOS B13688124 N-Hydroxy-3-methylthiophene-2-carbimidoyl Chloride

N-Hydroxy-3-methylthiophene-2-carbimidoyl Chloride

Cat. No.: B13688124
M. Wt: 175.64 g/mol
InChI Key: XYYBMSITFFDOOM-UHFFFAOYSA-N
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Description

N-Hydroxy-3-methylthiophene-2-carbimidoyl Chloride: is a chemical compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including N-Hydroxy-3-methylthiophene-2-carbimidoyl Chloride, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents .

Industrial Production Methods: Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions. The choice of reagents and reaction conditions can vary depending on the desired product and its applications .

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-3-methylthiophene-2-carbimidoyl Chloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Chemistry: Thiophene derivatives, including N-Hydroxy-3-methylthiophene-2-carbimidoyl Chloride, are used in the synthesis of advanced materials such as organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Biology and Medicine: Thiophene derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. They are used in the development of pharmaceuticals and therapeutic agents .

Industry: In industrial chemistry, thiophene derivatives are used as corrosion inhibitors and in the fabrication of various materials. They play a crucial role in the advancement of organic electronics and other high-tech applications .

Mechanism of Action

The mechanism of action of N-Hydroxy-3-methylthiophene-2-carbimidoyl Chloride involves its interaction with specific molecular targets and pathways. Thiophene derivatives can act as inhibitors of enzymes, receptors, and other biological molecules. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

  • N-Hydroxy-5-methylthiophene-2-carbimidoyl Chloride
  • 2-Thiophenecarboximidoyl chloride, N-hydroxy-3-methyl-

Comparison: N-Hydroxy-3-methylthiophene-2-carbimidoyl Chloride is unique due to its specific substitution pattern on the thiophene ring. This unique structure can result in different chemical and biological properties compared to other similar compounds. For example, the position and nature of substituents on the thiophene ring can influence the compound’s reactivity, stability, and biological activity .

Properties

Molecular Formula

C6H6ClNOS

Molecular Weight

175.64 g/mol

IUPAC Name

N-hydroxy-3-methylthiophene-2-carboximidoyl chloride

InChI

InChI=1S/C6H6ClNOS/c1-4-2-3-10-5(4)6(7)8-9/h2-3,9H,1H3

InChI Key

XYYBMSITFFDOOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=NO)Cl

Origin of Product

United States

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